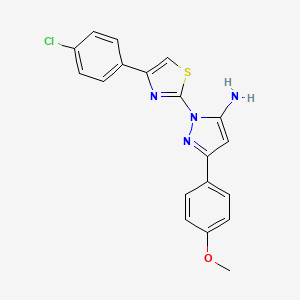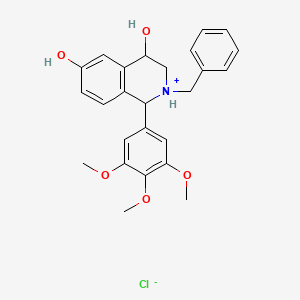![molecular formula C7H13N3 B14438404 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile CAS No. 76680-62-1](/img/structure/B14438404.png)
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is an organic compound with the molecular formula C7H13N3 It is characterized by the presence of a hydrazone functional group, which is formed by the reaction of a hydrazine with a ketone or aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile typically involves the reaction of 2-methyl-3-oxopropanenitrile with isopropylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile involves its interaction with biological molecules through the hydrazone functional group. This group can form stable complexes with metal ions and can act as a ligand in coordination chemistry. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]butanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]pentanenitrile
- 2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]hexanenitrile
Uniqueness
2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile is unique due to its specific hydrazone functional group and the presence of a nitrile group. These functional groups confer distinct chemical reactivity and potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
76680-62-1 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-methyl-3-(2-propan-2-ylidenehydrazinyl)propanenitrile |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-9-5-7(3)4-8/h7,9H,5H2,1-3H3 |
Clé InChI |
DYNSRBFQZJZAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNN=C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


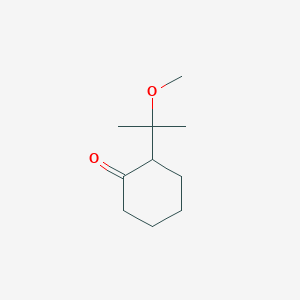

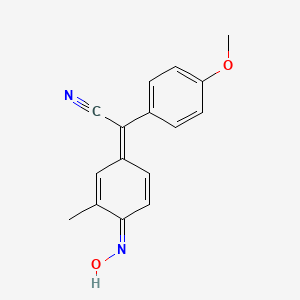
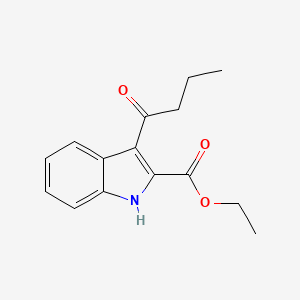

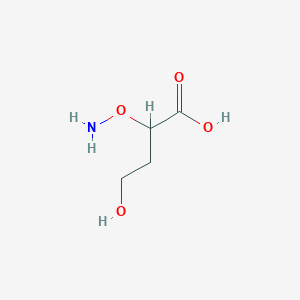
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
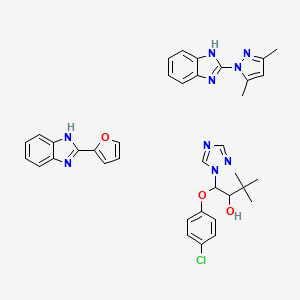
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
